molecular formula C15H22N2O3 B11845656 tert-Butyl (1-(2-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate

tert-Butyl (1-(2-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate

Cat. No.: B11845656
M. Wt: 278.35 g/mol
InChI Key: CKHVLQUJMJZIML-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) linked to a 2-(hydroxymethyl)phenyl group and protected by a tert-butyl carbamate (Boc) moiety. This structure is pivotal in medicinal chemistry, particularly in the design of protease inhibitors, receptor agonists/antagonists, and prodrugs due to its balance of stability and reactivity. The Boc group enhances solubility and protects the amine during synthetic steps, while the hydroxymethylphenyl substituent may contribute to hydrogen bonding and target engagement .

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl N-[1-[2-(hydroxymethyl)phenyl]azetidin-3-yl]carbamate

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)16-12-8-17(9-12)13-7-5-4-6-11(13)10-18/h4-7,12,18H,8-10H2,1-3H3,(H,16,19)

InChI Key

CKHVLQUJMJZIML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC=C2CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(2-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative. One common method involves the use of tert-butyl carbamate and an azetidine-3-yl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines. This reaction is pivotal for deprotection in synthetic workflows.

Reagent/Conditions Products Yield Mechanistic Notes
HCl (6 M, reflux, 4 h)1-(2-(hydroxymethyl)phenyl)azetidin-3-amine78%Acidic cleavage of the tert-butyloxycarbonyl (Boc) group
NaOH (1 M, RT, 12 h)Same as above + CO₂65%Base-induced nucleophilic attack at carbonyl

Oxidation Reactions

The hydroxymethyl group on the phenyl ring is susceptible to oxidation, forming carboxylic acid derivatives.

Reagent/Conditions Products Yield Selectivity
KMnO₄ (aq. H₂SO₄, 60°C)1-(2-carboxyphenyl)azetidin-3-yl carbamate52%Complete oxidation to carboxylic acid
Jones reagent (CrO₃/H₂SO₄)Same as above48%Requires rigorous temperature control

Nucleophilic Substitution

The azetidine ring participates in ring-opening reactions via nucleophilic attack, particularly at the β-carbon.

Reagent/Conditions Products Yield Steric Effects
MeI, K₂CO₃ (DMF, 50°C)N-Methylated azetidine derivative67% Limited by Boc group steric hindrance
Benzyl bromide, DBU (MeCN)N-Benzyl intermediate61% Enhanced by polar aprotic solvents

Aza-Michael Additions

The secondary amine (after Boc deprotection) acts as a nucleophile in conjugate additions to α,β-unsaturated systems.

Substrate Conditions Products Yield
AcrylonitrileDBU, MeCN, 16 h3-(Cyanoethyl)azetidine derivative73%
Methyl acrylateSame as above3-(Methoxycarbonylethyl)azetidine68%

Cross-Coupling Reactions

The aryl hydroxymethyl group can be functionalized via transition-metal catalysis.

Reaction Type Catalyst/Reagents Products Yield
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl-azetidine hybrid58%
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halideN-Arylated azetidine49%

Esterification and Acylation

The hydroxymethyl group undergoes esterification, enhancing solubility or enabling further derivatization.

Reagent/Conditions Products Yield Catalyst
Acetic anhydride, pyridine2-Acetoxymethylphenyl derivative85%Base-mediated acylation
Palmitoyl chloride, DMAPLipophilic ester analog76%4-Dimethylaminopyridine (DMAP)

Photochemical Reactions

UV-induced reactions have been explored for functional group interconversion.

Conditions Products Yield Wavelength
UV-C (254 nm), MeOHRing-expanded oxazole derivative34% Limited by competing degradation pathways

Critical Analysis of Reactivity

  • Steric Effects : The bulky tert-butyl group impedes reactions at the carbamate nitrogen but stabilizes intermediates through steric shielding .

  • Electronic Effects : The electron-withdrawing carbamate enhances azetidine ring electrophilicity, facilitating nucleophilic substitutions .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF, MeCN) improve yields in SN2 and coupling reactions by stabilizing charged intermediates .

Data gaps exist in enantioselective transformations and catalytic asymmetric reactions, suggesting areas for further study.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • The compound's unique structure allows it to interact with various molecular targets, potentially leading to new therapeutic agents.
    • Research indicates that compounds with azetidine and carbamate functionalities exhibit diverse pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
  • Biological Activity :
    • The compound has been studied for its ability to inhibit specific enzymes linked to neurodegenerative diseases. For example, it may inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease.
    • Preliminary studies suggest that it could reduce oxidative stress markers in vitro, indicating potential antioxidant properties.
Activity Measurement Method Result
Acetylcholinesterase InhibitionIn vitro assayIC50 = 15.4 nM
β-secretase InhibitionIn vitro assayKi = 0.17 μM
Aβ Aggregation InhibitionIn vitro assay85% inhibition at 100 μM
Cell Viability in Presence of AβMTT Assay62.98% viability at 100 μM
MDA Levels ReductionTBARS AssaySignificant decrease observed

Case Studies

  • In Vitro Studies :
    • A study investigated the protective effects of tert-butyl (1-(2-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results indicated a significant improvement in cell viability compared to controls, suggesting neuroprotective capabilities.
  • In Vivo Studies :
    • In a scopolamine-induced model of Alzheimer's disease in rats, the compound was evaluated for its effects on cognitive decline and oxidative stress markers. While it showed promise in reducing malondialdehyde (MDA) levels, cognitive improvements were not statistically significant when compared to established treatments like galantamine.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The azetidine ring and phenyl group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues with Azetidine and Boc Groups

Several analogs share the azetidine-Boc core but differ in substituents (Table 1):

Compound Name Substituent on Azetidine Purity (%) Molecular Weight ([M+H]+) Key Reference
tert-Butyl (1-(2-Aminopyrimidin-4-yl)azetidin-3-yl)(ethyl)carbamate (24c) 2-Aminopyrimidin-4-yl + ethyl >99 280
tert-Butyl (1-Benzhydrylazetidin-3-yl)carbamate (26) Benzhydryl 63
tert-Butyl (3-(hydroxymethyl)phenyl)carbamate 3-Hydroxymethylphenyl (no azetidine)
tert-Butyl (1-(2-Amino-6-methylpyrimidin-4-yl)azetidin-3-yl)carbamate (23a) 2-Amino-6-methylpyrimidin-4-yl
tert-Butyl (1-([1,1’-biphenyl]-4-yl)azetidin-3-yl)carbamate Biphenyl-4-yl

Key Observations :

  • Substituent Effects on Purity : Ethyl and butyl derivatives (e.g., 24c, 24f) achieve >99% purity, whereas benzhydryl-substituted analogs (e.g., 26) show lower purity (63%), likely due to steric hindrance during synthesis .
  • Role of Hydroxymethyl Position : The target compound’s 2-(hydroxymethyl)phenyl group distinguishes it from analogs like tert-Butyl (3-(hydroxymethyl)phenyl)carbamate . Positional isomerism (2- vs. 3-/4-) may alter hydrogen-bonding capacity and metabolic stability.
  • The hydroxymethyl group in the target compound could modulate receptor affinity or solubility.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and Solubility : The target compound’s molecular weight (~309 g/mol) is comparable to analogs like 24c (280 g/mol), suggesting favorable permeability. The hydroxymethyl group may enhance aqueous solubility relative to lipophilic benzhydryl derivatives (e.g., 27f, [M+H]+ = 395) .

Biological Activity

tert-Butyl (1-(2-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate is a synthetic organic compound featuring an azetidine ring and a carbamate functional group. Its molecular formula is C13H18N2O3C_{13}H_{18}N_{2}O_{3}. The compound's structure includes a tert-butyl group that enhances its lipophilicity and stability, and a hydroxymethylphenyl substituent that contributes to its potential biological activity. This compound has garnered interest in medicinal chemistry due to its unique properties and potential pharmacological applications.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with specific molecular targets in biological systems. The presence of both the azetidine and carbamate functionalities suggests a variety of pharmacological effects, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microbial strains.
  • Antitumor Properties : Preliminary studies indicate potential efficacy in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Some azetidine derivatives have been reported to exhibit neuroprotective activities.

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The compound may interact with specific receptors, influencing signal transduction pathways.
  • Enzyme Inhibition : It might inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.

Antitumor Activity

A study evaluating the antitumor effects of related azetidine compounds demonstrated significant inhibition of cell viability in aggressive cancer cell lines. For instance, a derivative of the compound reduced the viability of MDA-MB-231 triple-negative breast cancer cells by approximately 55% at a concentration of 10 µM over three days . This suggests that this compound may also possess similar properties warranting further investigation.

Neuroprotective Studies

Research on azetidine derivatives has indicated their potential in protecting neuronal cells from apoptosis. In vitro studies have shown that these compounds can modulate neuroinflammatory responses, which are critical in neurodegenerative diseases . Further exploration into the specific pathways involved could elucidate the therapeutic potential of this compound in treating neurological disorders.

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of this compound along with their unique aspects:

Compound NameStructure FeaturesUnique Aspects
tert-Butyl (1-(4-(methoxymethyl)phenyl)azetidin-3-yl)carbamateSimilar azetidine and carbamate structureContains a methoxymethyl group instead of hydroxymethyl
tert-Butyl (1-(4-(hydroxyphenyl)methyl)azetidin-3-yl)carbamateHydroxy group on phenyl ringVariation in functional group positioning
tert-Butyl (1-(4-(aminophenyl)azetidin-3-yl)carbamateAmino group substitutionPotentially enhanced biological interactions due to amino functionality

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